molecular formula C18H29N3O5 B1247319 (S)-bambuterol CAS No. 662138-64-9

(S)-bambuterol

Cat. No. B1247319
M. Wt: 367.4 g/mol
InChI Key: ANZXOIAKUNOVQU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-bambuterol is the (S)-enantiomer of bambuterol. It is an enantiomer of a (R)-bambuterol.

Scientific Research Applications

1. Asthma Treatment

(S)-bambuterol, a prodrug of terbutaline, is primarily used in the treatment of asthma. It is designed for slow metabolism into terbutaline, providing long-acting bronchodilation effects. Clinical studies have demonstrated its efficacy in controlling asthma symptoms with a significant 24-hour effect duration when compared with placebo, making it a suitable choice for once-daily administration in asthmatic patients (Persson, Baas, Knight, Larsen, & Olsson, 1995).

2. Pharmacokinetic Studies

Research on bambuterol has also focused on its pharmacokinetics. For instance, a study investigated the metabolism of (R)-bambuterol in humans, identifying various metabolites and suggesting metabolic pathways like hydrolysis, demethylation, and glucuronidation. This research provides insights into how bambuterol is processed in the body and its potential interactions with other substances (Zhou, Zeng, Zhao, Yang, Liu, Wu, Xu, & Tan, 2016).

3. Therapeutic Equivalence Studies

Comparative studies have been conducted to assess the therapeutic equivalence of bambuterol with other asthma medications. These studies have shown that bambuterol offers similar bronchodilating effects as other established asthma treatments, such as terbutaline controlled-release tablets, without significant differences in side effects (Fugleholm, Ibsen, Laxmyr, & Svendsen, 1993).

4. Application in Pediatric Asthma

Bambuterol's safety and efficacy have also been tested in pediatric asthma patients. A study involving children aged 2-5 years compared bambuterol with terbutaline, focusing on safety profiles and efficacy in managing asthma symptoms, indicating its potential for use in younger patients (Kuusela, Marenk, Sandahl, Sanderud, Nikolajev, & Persson, 2000).

5. Bambuterol Analogues for Alzheimer's Disease

Bambuterol analogues have been studied for their potential application in treating Alzheimer's disease. Some derivatives have shown efficacy in inhibiting butyrylcholinesterase with fewer cardiac effects and increased lipophilicity, presenting potential therapeutic options for Alzheimer's disease (Wu, Tian, Wang, Pistolozzi, Jin, Zhou, Roy, Xu, & Tan, 2017).

properties

CAS RN

662138-64-9

Product Name

(S)-bambuterol

Molecular Formula

C18H29N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m1/s1

InChI Key

ANZXOIAKUNOVQU-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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